molecular formula C18H17ClN2O2 B5738795 N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide

N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide

Cat. No. B5738795
M. Wt: 328.8 g/mol
InChI Key: UWEOSFPCTHVEAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide, commonly known as CNO, is a chemical compound used in scientific research to activate and manipulate specific neurons in the brain. CNO is a synthetic ligand that binds to the designer receptors exclusively activated by designer drugs (DREADDs), which are engineered G-protein-coupled receptors (GPCRs) that can be selectively activated by the administration of a specific ligand. The use of CNO and DREADDs has revolutionized the field of neuroscience by allowing researchers to selectively activate or inhibit specific neural circuits in vivo, providing new insights into the functioning of the brain.

Mechanism of Action

CNO binds to N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide, which are engineered GPCRs that are not naturally found in the body. When CNO binds to N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide, it activates a signaling pathway that can either activate or inhibit specific neurons, depending on the type of DREADD used. The activation or inhibition of these neurons can then lead to changes in behavior, cognition, or other physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of CNO and N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide depend on the specific neural circuits that are activated or inhibited. In general, the activation of specific neural circuits using CNO and N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide can lead to changes in behavior, cognition, and other physiological processes. For example, the activation of the dopamine neurons in the ventral tegmental area (VTA) using CNO and N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide can lead to an increase in locomotor activity and reward-seeking behavior.

Advantages and Limitations for Lab Experiments

The use of CNO and N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide in scientific research has several advantages, including the ability to selectively activate or inhibit specific neural circuits, the ability to control the timing and duration of neural circuit activation or inhibition, and the ability to perform experiments in vivo. However, there are also several limitations to the use of CNO and N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide, including the potential for off-target effects, the need for genetic manipulation to express N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide in specific neurons, and the potential for changes in neural circuit function over time.

Future Directions

There are several future directions for the use of CNO and N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide in scientific research. One direction is the development of new N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide that can selectively activate or inhibit specific subtypes of neurons, allowing for more precise manipulation of neural circuits. Another direction is the development of new ligands that can selectively activate or inhibit specific N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide, allowing for more specific and targeted manipulation of neural circuits. Additionally, the use of CNO and N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide in combination with other techniques, such as optogenetics and chemogenetics, may provide new insights into the functioning of neural circuits in vivo.

Synthesis Methods

The synthesis of CNO involves the reaction of 3-chloroaniline with salicylaldehyde in the presence of potassium carbonate to form the intermediate 2-(3-chlorophenyl)benzoxazole. This intermediate is then reacted with 3-methylbutanoyl chloride in the presence of triethylamine to form the final product, N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide. The synthesis of CNO is relatively straightforward and can be performed in a standard laboratory setting using commercially available reagents.

Scientific Research Applications

CNO and N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide have been used in a wide range of scientific research applications, including the study of neural circuits involved in behavior, cognition, and disease. By selectively activating or inhibiting specific neural circuits using CNO and N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide, researchers can investigate the role of these circuits in various physiological and pathological processes. For example, CNO and N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide have been used to study the neural circuits involved in addiction, anxiety, depression, and Parkinson's disease.

properties

IUPAC Name

N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O2/c1-11(2)8-17(22)20-14-6-7-16-15(10-14)21-18(23-16)12-4-3-5-13(19)9-12/h3-7,9-11H,8H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWEOSFPCTHVEAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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